alpha-L-lyxopyranose

Description

Historical Context and Discovery in Carbohydrate Chemistry

The exploration of monosaccharides accelerated in the late 19th century, most notably through the work of German chemist Emil Fischer, whose research established the stereochemical relationships between many aldose sugars and earned him the 1902 Nobel Prize in Chemistry. libretexts.org The discovery and characterization of sugars like lyxose are rooted in this foundational period. The name "lyxose" itself is a simple inversion of the prefix "xyl" from its more common C'-2 epimer, xylose. wikipedia.org

Classical chemical methods were instrumental in elucidating the structures of these isomers. For example, the Kiliani–Fischer synthesis, a method for elongating the carbon chain of an aldose, produces two new epimers. pearson.com When applied to D-threose, this reaction yields both D-xylose and D-lyxose. pearson.com Another critical technique for structural determination was the oxidation of the aldose to an aldaric acid. The oxidation of D-lyxose results in an optically active aldaric acid, whereas the oxidation of D-xylose yields an optically inactive, or meso, aldaric acid. pearson.com This difference in optical activity provided definitive proof of their distinct stereochemical arrangements.

Significance within Monosaccharide Isomerism and Stereochemistry

Monosaccharide isomerism is a cornerstone of glycoscience, defining the structural and functional diversity of carbohydrates. Lyxose is an aldopentose, a class of five-carbon sugars that includes four pairs of D/L enantiomers: ribose, arabinose, xylose, and lyxose. libretexts.org Within this family, L-lyxose is the enantiomer, or non-superimposable mirror image, of D-lyxose. brainly.com

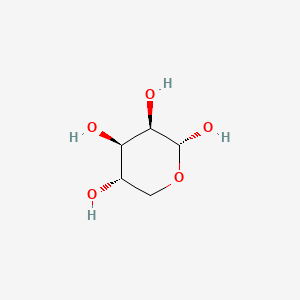

Its relationship with xylose is that of a C-2 epimer, meaning the two sugars differ only in the stereochemical configuration at the second carbon atom. wikipedia.org When the open-chain form of L-lyxose cyclizes to form a more stable six-membered ring, it creates a new chiral center at the anomeric carbon (C-1), resulting in two anomers: α-L-lyxopyranose and β-L-lyxopyranose. In α-L-lyxopyranose, the anomeric hydroxyl group is in the axial position. The specific stereochemistry is formally described by its systematic IUPAC name: (2R,3R,4R,5S)-oxane-2,3,4,5-tetrol. nih.gov

Table 1: Physicochemical Properties of α-L-Lyxopyranose

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₅ |

| Molar Mass | 150.13 g/mol |

| IUPAC Name | (2R,3R,4R,5S)-oxane-2,3,4,5-tetrol |

| CAS Number | 7283-06-9 |

Data sourced from PubChem and ChemBK. nih.gov

Table 2: The D-Aldopentose Family of Isomers

| Sugar Name | Relationship to Lyxose |

|---|---|

| D-Ribose | Diastereomer |

| D-Arabinose | Diastereomer |

| D-Xylose | C-2 Epimer |

The table illustrates the isomeric relationships within the five-carbon aldoses. libretexts.org

Current Research Landscape and Academic Trajectories

While a rare sugar, L-lyxose, and by extension its α-pyranose form, serves as a valuable chiral building block in modern synthetic chemistry. A significant area of research involves using L-lyxose as a starting material for the synthesis of higher-carbon sugars found in bacteria. researchgate.net For instance, it is used in the synthesis of L-glycero-D-manno-heptose (L,D-Hep), a key component of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria. researchgate.netacs.org These complex synthetic targets are crucial for developing potential antibacterial agents, vaccine candidates, and diagnostic tools by studying host-bacterium interactions. acs.org

Furthermore, the enzymatic interconversion of pentoses is a major focus of biotechnological research. D-lyxose isomerase (EC 5.3.1.15) is a key enzyme that catalyzes the isomerization between different sugars, such as D-lyxose and D-xylulose, or L-ribose and L-ribulose. researchgate.netnih.gov This has led to research into using these enzymes to produce high-value rare sugars from more abundant and inexpensive ones. nih.gov For example, L-ribose, a critical precursor for antiviral L-nucleoside analogues, can be produced via a two-step isomerization from the readily available L-arabinose, a process involving D-lyxose isomerase. nih.govnih.gov Consequently, there is an active search for novel and robust lyxose isomerases from various organisms, including hyperthermophilic archaea, whose enzymes exhibit high thermal stability suitable for industrial applications. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859031 | |

| Record name | Pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9 | |

| Record name | Pentopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Lyxose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC164936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Ribose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC76347 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for α L Lyxopyranose and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of highly selective enzymatic transformations with the versatility of chemical reactions. nih.gov This approach is particularly effective for producing rare sugars like L-lyxose, often starting from more abundant monosaccharides. researchgate.net These strategies frequently employ enzymes to perform key stereoselective steps that are difficult to achieve through purely chemical means, such as specific epimerization or isomerization reactions. nih.govresearchgate.net

Biocatalysis offers a powerful route to L-lyxose through the action of specific isomerase enzymes. L-lyxose is an intermediate in the microbial metabolism of L-rhamnose in some bacteria, such as Escherichia coli. nih.gov In these pathways, L-rhamnose isomerase can catalyze the conversion of L-lyxose to L-xylulose. nih.gov This reversibility can be exploited for synthesis. For example, L-ribose isomerase has been used to produce D-lyxose from D-xylulose, demonstrating the potential of this class of enzymes. researchgate.net While information on lyxose isomerase is less common compared to xylose isomerase, several have been characterized from organisms like Providencia stuartii and Serratia proteamaculans for their potential in lyxose production. researchgate.net

L-Rhamnose isomerase (L-RI, E.C. 5.3.1.14) is a particularly valuable biocatalyst due to its broad substrate specificity, which includes not only its natural substrate L-rhamnose but also other rare sugars like L-lyxose. nih.govjst.go.jp The enzyme catalyzes the reversible isomerization between aldoses and ketoses. nih.gov The application of thermostable L-RIs, isolated from thermophilic or hyperthermophilic bacteria, is advantageous for industrial processes as they can be operated at higher temperatures, which can increase reaction rates, improve substrate solubility, and reduce the risk of microbial contamination. nih.govresearchgate.net

Several thermostable L-RIs have been identified and characterized, showing activity over a range of temperatures and pH levels. nih.gov For instance, an L-RI from Thermotoga maritima is active at temperatures up to 90°C. nih.gov An enzyme from Bacillus subtilis showed optimal activity around 55°C. jst.go.jp These enzymes, often activated by divalent metal ions like Mn²⁺ or Co²⁺, can be employed for the production of various rare sugars, including the conversion of L-lyxose. jst.go.jpresearchgate.net The development of highly stable enzymes, such as an L-RI from Caldicellulosiruptor obsidiansis with a half-life of over 11 hours at 75°C, underscores their potential for robust biocatalytic synthesis. researchgate.net

Table 1: Properties of Selected Thermostable L-Rhamnose Isomerases (L-RI)

| Enzyme Source Organism | Optimal Temperature | Optimal pH | Required Metal Ion | Reference |

|---|---|---|---|---|

| Thermobacillus composti KWC4 | 65 °C | 7.5 | Mn²⁺ | researchgate.net |

| Bacillus subtilis 168 | ~55 °C | Not Specified | Mn²⁺ | jst.go.jp |

| Caldicellulosiruptor obsidiansis OB47 | 85 °C | 8.0 | Co²⁺ | researchgate.net |

| Metagenome (similar to Chloroflexus islandicus) | 70-80 °C | 6.0-9.0 | Not Specified | nih.gov |

Stereoselective Chemical Synthesis Strategies

Purely chemical methods provide a powerful alternative for accessing α-L-lyxopyranose, offering broad substrate scope and control over stereochemistry. These strategies are crucial for constructing the pyranoside ring with the correct configuration at each stereocenter. thieme-connect.com The synthesis often involves the creation of complex intermediates and the strategic use of protecting groups to direct reaction outcomes. rsc.org

Glycosylation is the critical step for forming the glycosidic bond that links a carbohydrate to another molecule, known as the aglycone. wikipedia.org The stereoselective formation of this bond is one of the most significant challenges in carbohydrate synthesis. thieme-connect.com The outcome of a glycosylation reaction, yielding either an α- or β-anomer, is influenced by numerous factors, including the nature of the glycosyl donor, the glycosyl acceptor (alcohol), the promoter or catalyst, and the solvent. For pyranoside frameworks, the inherent conformational preferences and the presence of neighboring participating groups on the sugar ring play a crucial role in directing the stereochemical outcome. thieme-connect.com

The Fischer glycosidation, first developed by Emil Fischer between 1893 and 1895, is a classic method for synthesizing glycosides. wikipedia.orgbionity.com The reaction involves treating an unprotected monosaccharide, such as L-lyxose, with an alcohol (which often serves as the solvent) in the presence of a strong acid catalyst. bionity.comrsc.org

The process is an equilibrium reaction that proceeds via an acyclic oxocarbenium ion intermediate. wikipedia.orgrsc.org For hexoses and pentoses, shorter reaction times may favor the formation of the kinetically preferred furanose (five-membered ring) forms, while longer reaction times allow the system to reach thermodynamic equilibrium, which typically favors the more stable pyranose (six-membered ring) product. wikipedia.orgbionity.com Due to the anomeric effect, which stabilizes axial substituents at the anomeric carbon, the α-anomer is often the major product under thermodynamic control. wikipedia.orgbionity.com This makes Fischer glycosidation a straightforward method for preparing simple alkyl α-L-lyxopyranosides, which can then serve as intermediates where the anomeric position is effectively protected for further chemical transformations. researchgate.net

The glycosyl trichloroacetimidate (B1259523) method is one of the most powerful and widely used strategies for modern stereoselective glycosylation. acs.orgsyr.edu In this approach, a glycosyl donor is prepared by reacting the free sugar's anomeric hydroxyl group with trichloroacetonitrile (B146778) in the presence of a base, forming a glycosyl trichloroacetimidate. This imidate is an excellent leaving group. syr.edu

The glycosylation reaction is typically activated by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). acs.orgnih.gov The high reactivity of the trichloroacetimidate donor allows the glycosylation to proceed under mild conditions. nih.gov However, this reactivity can also lead to side reactions, such as the formation of a stable glycosyl trichloroacetamide, which can reduce the yield of the desired product. acs.org The stereochemical outcome of the reaction can be controlled by the choice of protecting groups on the sugar ring and the reaction conditions. For example, a participating protecting group (like an acetate (B1210297) ester) at the C-2 position typically leads to the formation of a 1,2-trans-glycoside. This method's reliability and versatility have made it a cornerstone for the synthesis of complex oligosaccharides and glycoconjugates. nih.gov

Glycosylation Reactions for Pyranoside Frameworks

Lewis Acid Catalysis in Glycosidic Linkage Formation

The formation of the glycosidic bond is a cornerstone of carbohydrate synthesis. Lewis acids, such as Boron Trifluoride Etherate (BF₃·OEt₂) and Tin(IV) Chloride (SnCl₄), have emerged as powerful catalysts in this arena. ethz.chbham.ac.uk These electron-accepting molecules activate glycosyl donors, facilitating the nucleophilic attack by a glycosyl acceptor to form the desired glycosidic linkage. bham.ac.uk

The choice of Lewis acid can significantly influence the stereochemical outcome of the glycosylation reaction. For instance, the combination of a glycosyl donor with a suitable Lewis acid can direct the formation of either α or β linkages. frontiersin.org The reaction mechanism often involves the formation of a transient oxocarbenium ion intermediate, the stability and reactivity of which are modulated by the Lewis acid and the solvent system employed.

BF₃·OEt₂ is a commonly used Lewis acid that can promote glycosylation reactions, although it may also catalyze other side reactions. bham.ac.uk SnCl₄, a stronger Lewis acid, can also be effective but may require more carefully controlled reaction conditions to avoid degradation of the sugar substrates. ethz.chbham.ac.uk The efficiency of these catalysts is also dependent on the nature of the protecting groups on both the glycosyl donor and acceptor.

| Catalyst | Common Applications in Glycosylation | Key Considerations |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Activation of various glycosyl donors (e.g., thioglycosides, trichloroacetimidates) | Can catalyze side reactions; stereoselectivity can be influenced by solvent and temperature. bham.ac.uk |

| Tin(IV) Chloride (SnCl₄) | Powerful activator for glycosylation, including with less reactive donors/acceptors | Strong Lewis acidity may lead to substrate degradation; requires careful control of reaction conditions. ethz.chbham.ac.uk |

Regioselective and Stereoselective Glycosyl Donor Applications

Achieving regioselectivity and stereoselectivity is a paramount challenge in oligosaccharide synthesis. The development of specialized glycosyl donors has been instrumental in addressing this challenge. These donors are designed to react at a specific position on the acceptor molecule and to form the glycosidic bond with a defined stereochemistry (α or β). frontiersin.org

The strategic placement of protecting groups on the glycosyl donor plays a crucial role in directing the outcome of the glycosylation. For example, a participating protecting group at the C-2 position, such as an acetyl or benzoyl group, can lead to the formation of a 1,2-trans-glycosidic linkage through neighboring group participation. Conversely, a non-participating group at C-2, like a benzyl (B1604629) ether, generally favors the formation of a 1,2-cis-glycosidic linkage.

Furthermore, the nature of the leaving group on the anomeric carbon of the donor is a critical determinant of its reactivity. A wide array of glycosyl donors have been developed, each with its own characteristic reactivity profile, allowing for the fine-tuning of glycosylation reactions. nih.gov

| Glycosyl Donor Type | Typical Stereochemical Outcome | Activating Conditions |

| 2-O-Acyl protected donors | 1,2-trans glycosides | Lewis or Brønsted acids |

| 2-O-Alkyl protected donors | 1,2-cis glycosides | Various, often requires specific promoters |

| Glycosyl phosphates | Can be tuned for α or β linkages | Activation with TMSOTf. nih.gov |

Modification of Existing L-Lyxose Derivatives

The chemical modification of L-lyxose provides access to a diverse range of derivatives with unique properties and potential applications.

Introduction of Amino Functionalities via S\N2 Displacement at C-4

The introduction of an amino group at the C-4 position of a pyranose ring can dramatically alter its biological properties. A common strategy to achieve this is through a nucleophilic substitution (S\N2) reaction. This typically involves activating the C-4 hydroxyl group as a good leaving group, such as a triflate or tosylate. Subsequent reaction with a nitrogen nucleophile, like sodium azide (B81097), proceeds with inversion of configuration at the C-4 center. The resulting azide can then be reduced to the corresponding amine.

Synthesis of N-substituted Amino-Lyxopyranosides

Once an amino-lyxopyranoside is obtained, the amino group can be further functionalized to generate a variety of N-substituted derivatives. rsc.org Techniques such as reductive amination, acylation, or alkylation can be employed to introduce a wide range of substituents onto the nitrogen atom. nih.gov These modifications can be used to modulate the compound's solubility, lipophilicity, and biological activity. For instance, N-acylation can introduce amide functionalities, while reductive amination with aldehydes or ketones can yield secondary or tertiary amines. nih.gov

Hydroxymethyl Group Introduction at C-4 via Organostannane Reagents

The introduction of a hydroxymethyl group at the C-4 position of a sugar ring represents a significant structural modification. Organostannane reagents have been utilized for such transformations. This typically involves the reaction of a C-4 aldehyde derivative of lyxose with an organostannane reagent, often in the presence of a Lewis acid. bham.ac.uk This method allows for the formation of a new carbon-carbon bond at a specific position, expanding the structural diversity of L-lyxose derivatives.

Derivatization for Complex Glycoconjugate Synthesis

L-lyxose and its derivatives serve as valuable building blocks for the synthesis of more complex glycoconjugates. nih.gov These are molecules where a carbohydrate is covalently linked to another chemical species, such as a protein, lipid, or another oligosaccharide. nih.govnumspak.edu.pk The synthesis of glycoconjugates often requires a carefully planned strategy involving orthogonal protecting groups and selective activation of glycosyl donors and acceptors. nih.govnih.gov The unique stereochemistry of L-lyxose can impart specific conformational properties to the resulting glycoconjugates, influencing their biological function.

Protection and Deprotection Strategies in α-L-Lyxopyranose Synthesis

The synthesis of α-L-lyxopyranose and its derivatives is a complex process that relies heavily on the strategic use of protecting groups. These temporary modifications of hydroxyl groups are essential to control regioselectivity and stereoselectivity during glycosylation and other transformations. The choice of protecting groups, their installation, and their selective removal are critical for the successful synthesis of target molecules. Protecting groups not only prevent unwanted side reactions but also influence the reactivity of the carbohydrate molecule, affecting both the yield and the stereochemical outcome of glycosylation reactions. researchgate.net

Ketal Protection Schemes

Ketal protection, particularly the formation of cyclic acetals like isopropylidene ketals, is a common strategy to protect vicinal diols in carbohydrate chemistry. dntb.gov.ualibretexts.org This approach is valuable in the synthesis of α-L-lyxopyranose derivatives as it can lock the conformation of the pyranose ring, which can influence the stereochemical outcome of subsequent reactions.

A key intermediate in L-lyxose chemistry, methyl 2,3-O-isopropylidene-α-L-lyxopyranoside, demonstrates the application of ketal protection. researchgate.net This compound is typically synthesized by reacting methyl α-L-lyxopyranoside with acetone (B3395972) or a related acetonide reagent in the presence of an acid catalyst. The isopropylidene group protects the C2 and C3 hydroxyl groups, leaving the C4 hydroxyl group available for further functionalization, such as sulfonylation. researchgate.net The formation of such ketals is reversible and they can be removed under acidic hydrolysis conditions, regenerating the diol. dntb.gov.ualibretexts.org

The stability of ketal protecting groups under basic and nucleophilic conditions makes them compatible with a wide range of synthetic transformations. dntb.gov.ua The rate of formation and cleavage of ketals can vary depending on the diol used (e.g., 1,2-ethanediol (B42446) vs. 1,3-propanediol), which allows for selective protection and deprotection strategies in complex syntheses. libretexts.org

Acetyl and Benzyl Protecting Group Manipulations

Acetyl (Ac) and benzyl (Bn) groups are among the most widely used protecting groups in carbohydrate synthesis due to their reliability and distinct cleavage conditions. dntb.gov.ua

Benzyl groups are typically considered "permanent" protecting groups, stable to a wide range of reaction conditions, including acidic and basic hydrolysis, making them suitable for multi-step syntheses. rsc.org They are commonly introduced using benzyl bromide in the presence of a base like sodium hydride. In the context of L-lyxose, benzyl α-L-lyxopyranoside serves as a versatile starting material for regioselective acylation. researchgate.net Benzyl ethers are most often removed by catalytic hydrogenolysis (e.g., using palladium on carbon, Pd/C, with hydrogen gas), which cleaves the ether to regenerate the hydroxyl group and produces toluene (B28343) as a byproduct. masterorganicchemistry.com

Acetyl groups are valuable as both participating protecting groups and for temporary protection. They are typically introduced using acetic anhydride (B1165640) in the presence of a base like pyridine. In the synthesis of precursors for avilamycin (B193671) A, 2,3,4-tri-O-acetyl-α-L-lyxopyranosyl trichloroacetimidate was used as a glycosyl donor. nih.gov The acetyl groups in this donor influence the stereoselectivity of the glycosylation reaction. Acetyl groups are readily removed under basic conditions, such as treatment with sodium methoxide (B1231860) in methanol, or with ammonia. This allows for selective deprotection in the presence of base-resistant groups like benzyl ethers. researchgate.net

The selective acylation of benzyl α-L-lyxopyranoside has been demonstrated using various acyl chlorides, including cinnamoyl chloride and substituted benzoyl chlorides. These reactions, often facilitated by the dibutyltin (B87310) oxide method, can achieve regioselective acylation at the C3 position in reasonable yields. The resulting acylated products can be further modified, for example, by acetylating the remaining free hydroxyl groups. researchgate.net

Selective Anomeric Deprotection Methods

The anomeric position of a pyranose is unique due to its nature as a hemiacetal, making it more reactive than the other hydroxyl groups. scholaris.ca Selective deprotection of the anomeric position is a crucial step in many oligosaccharide synthesis strategies, as it allows for the activation of the sugar as a glycosyl donor for subsequent coupling reactions. researchgate.net

Hydrolysis of anomeric ethers, such as a methyl glycoside, can also be achieved under acidic conditions to reveal the hemiacetal. This process is essentially an acetal (B89532) hydrolysis and can be performed selectively in the presence of other ethers, like benzyl ethers, which require harsher cleavage conditions. masterorganicchemistry.com This differential reactivity is fundamental to designing orthogonal protection strategies in complex carbohydrate synthesis.

Challenges and Innovations in α-L-Lyxopyranose Synthetic Yield and Stereocontrol

The synthesis of α-L-lyxopyranosides, particularly those with a 1,2-cis configuration, presents significant challenges in terms of both chemical yield and stereocontrol. The stereochemical outcome of a glycosylation reaction is influenced by numerous factors, including the nature of the glycosyl donor and acceptor, the protecting groups, the solvent, and the reaction conditions. nih.govfrontiersin.org

A major challenge in the synthesis of α-L-lyxopyranosides is achieving high α-selectivity. The formation of the desired α-glycosidic linkage often competes with the formation of the β-anomer, leading to product mixtures that are difficult to separate and result in lower yields of the target compound. For instance, in a study aimed at synthesizing a proposed biosynthetic precursor of avilamycin A, β-D-Glcp-(1↔1)-α-L-Lyxp, the glycosylation reaction was a critical step. nih.gov

In this synthesis, 2,3,4-tri-O-acetyl-α-L-lyxopyranosyl trichloroacetimidate was employed as the glycosyl donor. When reacted with 2,3,4,6-tetra-O-acetyl-D-glucopyranose, the desired disaccharide was obtained with a 10:1 ratio of β,α' to β,β' isomers, but in a modest yield of 50%. nih.gov This highlights the difficulty in achieving complete stereocontrol. However, an innovation in this synthesis was observed when the acceptor was changed to 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-glucopyranose. This reaction yielded the desired 1β,1'α disaccharide as a single isomer in a significantly improved yield of 72%. nih.gov This demonstrates that the structure of the glycosyl acceptor plays a crucial role in directing the stereochemical outcome.

Innovations to address these challenges often involve the development of new glycosyl donors and promoters, as well as the strategic use of protecting groups that can influence the conformation of the sugar and direct the attack of the nucleophile. For example, the use of participating protecting groups at the C2 position is a well-established method for achieving 1,2-trans glycosidic linkages. nih.gov However, for 1,2-cis linkages like those in α-L-lyxopyranosides, non-participating protecting groups are required, which often leads to lower stereoselectivity. frontiersin.org Modern approaches focus on fine-tuning reaction conditions and developing novel catalyst systems to enhance the selectivity and yield of these challenging glycosylation reactions. unl.pt

Conformational Analysis and Spectroscopic Elucidation of α L Lyxopyranose

Advanced NMR Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of carbohydrates. researchgate.net It provides insights into the connectivity of atoms, their spatial arrangement, and the conformational dynamics of the molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis in Aqueous Solution and Other Solvents

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for characterizing organic molecules, including monosaccharides. The chemical shift of each nucleus is highly sensitive to its local electronic environment, which is influenced by the molecule's conformation and the solvent.

In aqueous solution, the chemical shifts of α-L-lyxopyranose provide a fingerprint of its structure. For instance, the anomeric proton (H-1) typically appears at a distinct chemical shift, which can help in identifying the α-anomer. uqac.ca The chemical shifts for the protons and carbons of α-L-lyxopyranose are influenced by the solvent used, with variations observed between aqueous solutions (like D₂O) and organic solvents (like DMSO-d₆). uqac.caresearchgate.net These solvent-induced shifts can provide additional information about solvent-solute interactions and conformational preferences.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for α-L-Lyxopyranose

Note: Chemical shifts are reported in ppm and can vary based on experimental conditions such as solvent, temperature, and concentration. The data presented is a general representation.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~4.8-5.0 | ~90-95 |

| 2 | ~3.5-3.8 | ~67-70 |

| 3 | ~3.6-3.9 | ~68-71 |

| 4 | ~3.7-4.0 | ~66-69 |

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY, ROESY) for Correlation Spectroscopy

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all the proton and carbon signals in a complex molecule like α-L-lyxopyranose.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. youtube.com It is a powerful tool for assigning the carbon signals based on the already assigned proton signals, or vice versa. researchgate.net For α-L-lyxopyranose, an HSQC spectrum would show a cross-peak for each C-H bond, directly linking the proton and carbon of that pair.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. columbia.eduyoutube.com The intensity of the NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the protons. This information is crucial for determining the three-dimensional structure and conformational preferences of the sugar ring. columbia.edu For example, strong NOEs between axial protons on the same side of the pyranose ring can confirm a specific chair conformation. ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero. columbia.edu

Coupling Constant Analysis for Conformational Preferences (e.g., ³J(H-H), ¹J(H-C))

Scalar coupling constants (J-couplings) provide valuable information about the dihedral angles between coupled nuclei, which is directly related to the molecule's conformation.

³J(H-H) Coupling Constants: The three-bond proton-proton coupling constants (³J(H-H)) are particularly informative. According to the Karplus equation, the magnitude of ³J(H-H) depends on the dihedral angle between the two protons. By measuring the ³J(H-H) values from the ¹H NMR spectrum, one can deduce the relative orientations of the protons on the pyranose ring and thus infer the ring's conformation. mdpi.com For instance, a large ³J(H1,H2) value (typically 7-9 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, which is characteristic of one chair conformation, while a smaller value (1-3 Hz) suggests a gauche relationship, indicative of another chair or a boat conformation.

¹J(H-C) Coupling Constants: One-bond proton-carbon coupling constants (¹J(H-C)) can also provide conformational insights, particularly regarding the anomeric center. The magnitude of ¹J(C1,H1) is often different for α and β anomers, aiding in their differentiation.

Differentiation of Anomeric and Furanoside/Pyranoside Mixtures

In solution, monosaccharides can exist as a mixture of different forms, including α and β anomers of both the pyranose (six-membered ring) and furanose (five-membered ring) forms. NMR spectroscopy is a key technique for identifying and quantifying these different species in an equilibrium mixture.

The anomeric protons of the α and β forms typically have distinct chemical shifts and coupling constants. uqac.ca For example, in many pyranoses, the anomeric proton in the α-anomer is equatorial and shows a smaller ³J(H1,H2) coupling constant compared to the β-anomer where it is axial. Furthermore, the chemical shifts of the anomeric carbon (C-1) are also characteristically different for the α and β anomers.

The pyranose and furanose ring forms can also be distinguished by their unique sets of chemical shifts and coupling constants, reflecting their different ring sizes and conformations. utupub.fi 2D NMR techniques are particularly useful in resolving the signals from all the species present in the mixture and assigning them to the correct isomer.

Computational Chemistry for Conformational Landscapes and Spectroscopic Prediction

Computational chemistry provides a powerful complement to experimental NMR studies. Theoretical calculations can be used to predict the relative energies of different conformations and to calculate NMR parameters, which can then be compared with experimental data to validate the structural and conformational assignments.

Quantum Chemical Calculations (e.g., DFT, B3LYP, BP86, MP2) for NMR Parameters

Quantum chemical methods, particularly Density Functional Theory (DFT), have become a standard tool for the accurate prediction of NMR parameters. mdpi.com

Functionals and Basis Sets: A variety of functionals (e.g., B3LYP, BP86) and basis sets are available within the DFT framework. epstem.net The choice of functional and basis set can affect the accuracy of the calculated NMR parameters, and it is often necessary to benchmark different methods against experimental data. nih.gov For carbohydrate systems, hybrid functionals like B3LYP, often in combination with Pople-style basis sets (e.g., 6-311+G(d,p)), have been shown to provide a good balance between accuracy and computational cost for predicting chemical shifts and coupling constants. mdpi.com

NMR Parameter Calculation: By performing geometry optimizations of different possible conformations of α-L-lyxopyranose, their relative energies can be determined, providing insight into the conformational landscape. Subsequently, NMR shielding constants can be calculated for these optimized geometries. These shielding constants are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Similarly, J-coupling constants can also be calculated. The comparison of these calculated NMR parameters with the experimental values serves as a rigorous test of the proposed structure and conformation. mdpi.com This integrated approach of experimental NMR and computational chemistry provides a comprehensive and reliable picture of the conformational behavior of α-L-lyxopyranose in solution.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| α-L-Lyxopyranose |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics at an atomic level. researchgate.net For carbohydrates like α-L-lyxopyranose, MD simulations can reveal the ensemble of conformations accessible in solution, the timescales of transitions between different puckered forms of the pyranose ring, and the influence of solvent on its structure. nih.gov

The process involves numerically solving Newton's equations of motion for a system of atoms, where the forces between atoms are described by a molecular mechanics force field, such as CHARMM or GLYCAM. nih.govnih.gov These simulations can track the trajectory of each atom over time, typically on the scale of nanoseconds to microseconds, generating a detailed picture of the molecule's structural evolution. nih.govmdpi.com

While specific, extensive MD simulation studies focused solely on α-L-lyxopyranose are not prominently available in the surveyed literature, research on analogous monosaccharides like idose and xylose demonstrates the utility of this technique. researchgate.netnih.gov For instance, MD simulations on methyl α- and β-L-idopyranosides have shown that the pyranose ring undergoes conformational exchange between different chair and boat/skew-boat forms on a microsecond timescale. nih.gov These studies also highlight how factors such as the anomeric configuration and interactions with explicit water molecules can significantly influence the conformational equilibrium and the kinetics of ring puckering. nih.govmanchester.ac.uk The flexibility observed in these related sugars suggests that α-L-lyxopyranose would also exhibit a dynamic equilibrium of various conformers in solution.

Analysis of Pyranose Ring Puckering and Dihedral Angles

The six-membered pyranose ring of α-L-lyxopyranose is not planar and adopts various puckered conformations. The characterization of this puckering is crucial for understanding its three-dimensional structure and reactivity. The geometry of the ring is commonly described by a set of puckering coordinates (Q, θ, and φ) as defined by Cremer and Pople, or by the analysis of endocyclic dihedral angles. nih.govnd.edu The parameter Q represents the total puckering amplitude, while θ and φ define the type of pucker (e.g., chair, boat, or skew-boat). nd.edu

For aldopentoses like L-lyxose, the two most stable conformations are typically the chair forms, designated as ⁴C₁ (where C4 is above and C1 is below the plane) and ¹C₄ (where C1 is above and C4 is below the plane). The relative populations of these conformers are determined by the orientation of the hydroxyl groups (axial vs. equatorial) and stereoelectronic effects like the anomeric effect.

Although a specific study detailing the puckering parameters for α-L-lyxopyranose was not found, data from computational studies on similar sugars provide representative values. For example, studies on D-xylopyranose, the C'2-epimer of D-lyxose, show a strong preference for the ⁴C₁ chair conformation. researchgate.net Detailed simulations on other monosaccharides, such as methyl-L-idopyranosides, provide quantitative data on the puckering parameters for different conformers. nd.edu

Table 1: Representative Pyranose Ring Puckering Parameters for Chair Conformations of Methyl α-L-idopyranoside (as an example for a L-hexopyranose)

| Conformation | θ (degrees) | φ (degrees) | Q (Å) |

| ¹C₄ | 169 ± 6 | 135 ± 70 | 0.53 ± 0.04 |

| ⁴C₁ | 12 ± 6 | 158 ± 100 | 0.54 ± 0.04 |

Data derived from studies on methyl α-L-idopyranoside and are illustrative of the parameters used to define pyranose ring conformations. nd.edu

Analysis of dihedral angles, such as the O5–C1–C2–C3 and C3–C4–C5–O5 angles, also serves as a robust method to define and sample ring conformations in computational studies. nih.gov The relative free energies between different puckered states, such as the energy barrier for the ¹C₄ to ⁴C₁ chair flip, can be calculated from these simulations, providing a thermodynamic and kinetic profile of the ring's flexibility. researchgate.netnih.gov

Mass Spectrometry in Structural Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It is a fundamental tool for determining the molecular weight of compounds and can provide structural information through fragmentation analysis. For carbohydrates like α-L-lyxopyranose, MS can confirm the molecular formula and, when coupled with tandem mass spectrometry (MS/MS), can help in elucidating its structure by analyzing the patterns of fragment ions. rsc.org

The process involves ionizing the sample, separating the resulting ions based on their m/z ratio, and detecting them. Soft ionization techniques are particularly important for analyzing carbohydrates to prevent excessive fragmentation that would destroy the parent molecule. youtube.com

MALDI-TOF and ESI-IT Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization-Ion Trap (ESI-IT) are two soft ionization techniques widely used in the analysis of biomolecules, including monosaccharides. youtube.comnih.gov

MALDI-TOF MS: In this technique, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. youtube.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase as intact ions. youtube.com The time it takes for these ions to travel through a flight tube to a detector is measured, which is proportional to their m/z ratio. MALDI is known for its ability to analyze complex mixtures and its tolerance to salts. nih.gov

ESI-IT MS: Electrospray ionization generates ions by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. rsc.org As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This method is particularly well-suited for coupling with liquid chromatography (LC) for the analysis of complex mixtures. rsc.orgnsf.gov The resulting ions can be trapped and analyzed in an ion trap (IT) mass spectrometer, which allows for sequential fragmentation (MS/MS or MSⁿ) experiments that are highly informative for structural elucidation. rsc.org

While specific MALDI-TOF or ESI-IT spectra for α-L-lyxopyranose were not found in the reviewed literature, experimental data from Gas Chromatography-Mass Spectrometry (GC-MS) for L-lyxopyranose is available and provides an example of its mass spectrometric behavior. nih.gov

Table 2: Experimental GC-MS Data for L-Lyxopyranose

| Retention Time (sec) | Top 5 Peaks (m/z) |

| 620.294 | 103, 217, 147, 307, 133 |

| 615.494 | 103, 217, 147, 89, 133 |

Data obtained from the PubChem database for L-lyxopyranose, analyzed by GC-MS. nih.gov The different retention times likely correspond to different anomers or isomers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots.

By analyzing the positions and intensities of these diffracted spots, it is possible to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with very high precision, revealing exact bond lengths, bond angles, and dihedral angles. This provides an unambiguous determination of the molecule's conformation and configuration in the solid state.

For α-L-lyxopyranose, an X-ray crystallographic study would definitively establish the preferred pyranose ring pucker (e.g., ¹C₄ or ⁴C₁ chair), the orientation of all hydroxyl groups, and the intramolecular hydrogen bonding network that stabilizes the crystal lattice. Although the PubChem database contains a 3D conformer model for α-L-lyxopyranose, a specific peer-reviewed publication detailing its single-crystal X-ray structure determination was not identified in the conducted search. nih.gov The structure of related compounds, however, has been confirmed by this method, underscoring its importance in carbohydrate chemistry. ebi.ac.uk

Biological Significance and Metabolism of α L Lyxopyranose

Role in Natural Product Biosynthesis

α-L-Lyxopyranose as a Precursor in Antibiotic Biosynthesis (e.g., Avilamycin (B193671) A)

Alpha-L-lyxopyranose is a crucial building block in the biosynthesis of the orthosomycin antibiotic Avilamycin A. nih.gov This complex antibiotic, produced by Streptomyces viridochromogenes, features a heptasaccharide side chain attached to a dichloroisoeverninic acid aglycone. nih.gov Research has proposed that a non-reducing disaccharide, β-D-Glcp-(1↔1)-α-L-Lyxp, serves as an early intermediate in the formation of the FG ring system of Avilamycin A. nih.gov The stereoselective synthesis of this disaccharide has been achieved, with the best results obtained using 2,3,4-tri-O-acetyl-α-L-lyxopyranosyl trichloroacetimidate (B1259523) as the glycosyl donor. nih.gov The study of the avilamycin biosynthetic gene cluster provides a model for understanding the formation and attachment of unusual deoxysugars like L-lyxose. nih.gov

Incorporation into Complex Glycosides (e.g., Alvaradoin F)

Searches of publicly available scientific literature and databases did not yield information confirming the direct incorporation of α-L-lyxopyranose into the specific complex glycoside Alvaradoin F.

Enzymatic Pathways Involving L-Lyxose and its Derivatives

Enzymatic Interconversion of L-Lyxose with Other Monosaccharides

The metabolic utilization of L-lyxose in organisms like Escherichia coli involves its enzymatic interconversion. A key pathway for the utilization of L-lyxose begins with its conversion to L-xylulose. nih.gov This transformation is facilitated by the action of enzymes such as rhamnose isomerase. nih.gov In prokaryotes, xylose isomerase is another enzyme that directly interconverts xylose and xylulose. nih.gov While D-lyxose isomerase is known to catalyze the reversible isomerization between D-xylulose and D-lyxose, the broader enzymatic landscape includes various isomerases and dehydrogenases that facilitate the conversion between different pentose (B10789219) sugars. researchgate.netwikipedia.org For instance, L-xylulose can serve as a precursor for the production of other rare sugars like L-xylose and L-lyxose. researchgate.net

L-Xylulose Kinase Activity and Gene Mapping

Following the isomerization of L-lyxose to L-xylulose, the subsequent metabolic step is phosphorylation, catalyzed by a kinase. In mutant E. coli cells, a cryptic gene encoding a highly specific L-xylulose kinase was activated. nih.gov This enzyme, purified to homogeneity, is a dimer with subunits of 55 kDa. nih.gov It exhibits high specificity for L-xylulose with a Michaelis constant (Km) of 0.8 mM and a maximum velocity (Vmax) of 33 μmol/min/mg at an optimal pH of 8.4. nih.gov The kinase phosphorylates L-xylulose at the 5th position, producing L-xylulose 5-phosphate, which then enters the pentose phosphate (B84403) pathway. nih.gov The gene for this L-xylulose kinase was mapped to the 80.2-minute region of the E. coli chromosome. nih.gov This enzyme, ATP:L-xylulose 5-phosphotransferase (EC 2.7.1.53), is a member of the transferase family. wikipedia.org

Glycoconjugate Formation and Biological Recognition

Glycosides, molecules where a sugar is bound to another functional group, play numerous roles in living organisms. wikipedia.org The sugar component, or glycone, can be attached to a non-sugar aglycone, and these glycoconjugates are involved in processes from storing chemicals to mediating biological activity. wikipedia.orgresearchgate.net The biological properties of many compounds, including antibiotics and antivirals, are often dependent on their glycosidic residues. researchgate.net

This compound and its derivatives are incorporated into synthetic nucleosides to study their biological recognition and potential therapeutic applications. nih.gov Although α-nucleosides are rare in nature, they exhibit unique properties, including high enzymatic stability. rsc.org Synthetic α-L-lyxofuranosyl and 5-deoxy-α-L-lyxofuranosyl derivatives have been evaluated for antiviral activity. nih.gov Specifically, 2-halogen derivatives of the 5-deoxy-α-L-lyxose series showed potent activity against the Towne strain of human cytomegalovirus (HCMV), with IC50 values in the range of 0.2-0.4 μM. nih.gov This indicates that the L-lyxose moiety is recognized by viral enzymes, highlighting its role in specific biological recognition processes. The α-lyxose L-isomers were found to be more active against the AD169 strain of HCMV compared to the Towne strain, further demonstrating the specificity of this biological recognition. nih.gov

Impact of L-Lyxopyranose Components on Biological Systems (e.g., Biofilm Formation)

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, where EPS are a major component. nih.gov The composition of this matrix, particularly the types of sugars present, can significantly influence the biofilm's architecture and stability. For instance, the presence of sugars like glucose has been shown to promote biofilm formation in some bacteria by upregulating the expression of genes involved in polysaccharide production. researchgate.net

There is currently no scientific literature available that specifically investigates the impact of α-L-lyxopyranose or its components on biological systems such as biofilm formation. While the roles of other sugars in biofilm development are well-documented, the specific effects of L-lyxose in this context remain an unstudied area.

Metabolic Fate and Degradation Pathways

While its role in structural polymers like EPS is not established, the metabolic fate of L-lyxose has been studied, particularly in mutant strains of the bacterium Escherichia coli. Wild-type E. coli is unable to grow on L-lyxose as a sole carbon source. nih.govnih.gov However, mutant strains capable of utilizing L-lyxose have been isolated and studied, revealing a specific degradation pathway.

In these adapted mutants, the metabolism of L-lyxose proceeds through the L-rhamnose metabolic pathway. nih.govnih.gov This is possible because L-lyxose is a structural analog of L-rhamnose. The key enzymes of the L-rhamnose pathway are inducible by L-lyxose. nih.gov

The degradation of L-lyxose in these E. coli mutants involves the following steps:

Transport and Isomerization : L-lyxose competes with L-rhamnose for the same transport system to enter the bacterial cell. Once inside, the enzyme L-rhamnose isomerase catalyzes the conversion of L-lyxose to L-xylulose. nih.govnih.gov

Phosphorylation : In the mutant strains, a mutated rhamnulose kinase phosphorylates L-xylulose to form L-xylulose-1-phosphate. This step is inefficient in wild-type E. coli, which is a key reason for its inability to grow on L-lyxose. nih.govnih.gov

Cleavage : The enzyme rhamnulose-1-phosphate aldolase cleaves L-xylulose-1-phosphate into two products: dihydroxyacetone phosphate and glycolaldehyde (B1209225). nih.gov

Further Metabolism : Dihydroxyacetone phosphate enters the central glycolytic pathway. The glycolaldehyde is oxidized to glycolate (B3277807) by lactaldehyde dehydrogenase , and glycolate is a compound that E. coli can readily utilize. nih.gov

This metabolic route highlights the adaptability of microbial metabolic pathways, where existing enzyme machinery can be co-opted to process novel or rare substrates.

Applications and Emerging Research Areas of α L Lyxopyranose

α-L-Lyxopyranose as a Chiral Building Block in Organic Synthesis

In organic synthesis, the term "chiral building block" refers to a molecule with a defined three-dimensional structure that can be used as a starting material to construct larger, more complex chiral molecules. The specific arrangement of hydroxyl groups in α-L-lyxopyranose provides a distinct stereochemical template that chemists can exploit to achieve high levels of stereocontrol in synthetic sequences. This is crucial for creating molecules where biological activity is dependent on a precise spatial orientation.

The use of carbohydrates as starting materials for the synthesis of non-carbohydrate natural products and other biologically active molecules is a well-established strategy in organic chemistry. α-L-Lyxopyranose serves as a valuable chiron (a chiral synthon) for constructing molecules with specific stereocenters. Multicomponent reactions, which allow for the rapid assembly of complex structures, are a powerful tool in this context. nih.gov While specific examples detailing the synthesis of complex natural products directly from α-L-lyxopyranose are specialized, the principles are broadly applied. For instance, the synthesis of various heterocyclic building blocks, which are common motifs in biologically active compounds, often relies on chiral precursors derived from sugars. nih.gov The synthesis of L-hexoses, which are important components of some biologically relevant compounds, can be achieved from D-hexoses through processes like C-5 epimerization, highlighting the chemical transformations used to access rare sugar derivatives like those of L-lyxose for further use. researchgate.net

A significant application of α-L-lyxopyranose and its parent sugar, L-lyxose, is in the synthesis of L-nucleoside analogues. nih.govpsu.edu Nucleoside analogues are structurally similar to natural nucleosides (the building blocks of DNA and RNA) and can interfere with viral replication or cancer cell growth. wikipedia.orgmdpi.com They are a cornerstone of antiviral and anticancer therapy. psu.edunih.gov

Historically, it was believed that only D-nucleosides, which have the same "natural" stereochemistry as human nucleosides, would be biologically active. psu.edu However, the discovery of potent bioactivity in L-nucleosides, which are mirror images of their D-counterparts, was a major breakthrough. psu.edu These "unnatural" L-nucleosides often exhibit distinct advantages:

Reduced Toxicity: They are poor substrates for human mitochondrial DNA polymerase, leading to fewer side effects like bone marrow suppression. wikipedia.org

Increased Metabolic Stability: They are resistant to degradation by many of the enzymes that break down natural D-nucleosides. nih.gov

Novel Resistance Profiles: Viruses that have developed resistance to D-nucleoside drugs may still be susceptible to L-nucleosides.

L-Lyxose derivatives are used to construct the sugar moiety of these therapeutic agents. For example, L-lyxofuranosyl nucleosides have been synthesized and tested for antiviral activity. In one study, 9-alpha-D-lyxofuranosyladenine (an analogue related by the sugar moiety) showed activity against herpes simplex virus types 1 and 2. nih.gov The development of L-nucleosides like Lamivudine (3TC), a highly effective anti-HIV and anti-hepatitis B drug, has paved the way for extensive research into other L-sugars, including L-lyxose, for creating new therapeutic agents. nih.govpsu.edu

Table 1: Examples of L-Nucleoside Analogues and Their Therapeutic Targets

| Nucleoside Analogue Class | Therapeutic Target | Significance of L-Configuration |

|---|---|---|

| L-Oxathiolane Nucleosides (e.g., Lamivudine) | HIV, Hepatitis B Virus (HBV) | High efficacy, reduced toxicity, cornerstone of combination therapies. psu.edu |

| L-d4T and L-ddC Derivatives | Human Immunodeficiency Virus (HIV) | Investigated as anti-HIV agents, building on the success of related D-analogs. nih.gov |

| L-FMAU (Clevudine) | Hepatitis B Virus (HBV) | A thymidine (B127349) analogue developed for chronic hepatitis B. psu.edu |

| L-Azanucleosides | Hepatitis B Virus (HBV) | Synthesized and evaluated for activity against HBV, showing weak antiviral activity but no significant toxicity in some cases. nih.gov |

Development in Glycoscience and Glycotechnology

Glycoscience is the study of the structure, function, and biology of carbohydrates (also known as glycans). Glycotechnology involves applying this knowledge to create new tools and technologies. α-L-Lyxopyranose and its derivatives are valuable tools in these fields for synthesizing complex oligosaccharides and designing novel molecular structures.

Oligosaccharides are complex carbohydrates made of multiple monosaccharide units linked together. Their synthesis is a major challenge in chemistry due to the need to control the precise connectivity and stereochemistry of each linkage. The key reaction is glycosylation, where a glycosyl donor (an activated sugar) reacts with a glycosyl acceptor (a sugar with a free hydroxyl group) to form a glycosidic bond.

Derivatives of α-L-lyxopyranose can be chemically modified to function as either glycosyl donors or acceptors.

Glycosyl Donors: The anomeric carbon (C-1) of lyxopyranose can be fitted with a good leaving group (e.g., a halogen, trichloroacetimidate (B1259523), or thioether). In the presence of a promoter, this leaving group departs, allowing the sugar to be attacked by a nucleophilic hydroxyl group on an acceptor molecule.

Glycosyl Acceptors: By selectively protecting four of the five hydroxyl groups on the lyxopyranose ring, a single hydroxyl group can be left free to act as a nucleophile (the acceptor) in a glycosylation reaction.

The ability to prepare both L-lyxopyranose-based donors and acceptors allows chemists to synthesize rare and structurally unique oligosaccharides. These synthetic oligosaccharides are crucial for studying carbohydrate-protein interactions and can serve as probes for understanding biological processes or as components of synthetic vaccines. nih.govresearchgate.net

A carbohydrate scaffold is a core carbohydrate structure that can be chemically modified to create a library of diverse molecules for biological screening. researchgate.net The unique stereochemistry of α-L-lyxopyranose makes it an attractive starting point for designing such scaffolds. By using the lyxopyranose ring as a rigid framework, chemists can attach various functional groups at different positions (the hydroxyl groups). This creates a set of molecules with the same core structure but different three-dimensional shapes and chemical properties. These libraries of compounds can then be tested for various biological activities, accelerating the discovery of new molecular probes or drug leads. researchgate.net

Role in Drug Discovery and Development

The properties of α-L-lyxopyranose make it a valuable compound in the broader context of drug discovery and development. mdpi.com Its primary contribution is through its role as a precursor to L-nucleoside analogues, which represent a significant class of therapeutic agents. nih.govpsu.edunih.gov

The development of L-nucleoside drugs has demonstrated that "unnatural" sugar stereochemistries can lead to highly effective and safer medicines. psu.edu This has encouraged researchers to explore other rare L-sugars, including L-lyxose, as starting points for new drug candidates. The synthesis of nucleoside analogues from α-L-lyxopyranose derivatives allows for the creation of compounds that can potentially overcome drug resistance and offer improved safety profiles compared to their D-counterparts. nih.govwikipedia.org

Furthermore, the use of α-L-lyxopyranose in creating diverse carbohydrate scaffolds contributes to the early stages of drug discovery. By generating libraries of novel compounds based on the L-lyxose framework, researchers can screen for new molecules that interact with specific biological targets, such as enzymes or receptors, providing starting points for new therapeutic programs. researchgate.netsemanticscholar.org

Advanced Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of α-L-lyxopyranose, especially in complex mixtures, rely on sophisticated analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of sugars like lyxose. A significant challenge in sugar analysis is the presence of different forms in solution, namely the α and β anomers, which can interconvert (a process called mutarotation). Specialized HPLC methods have been developed to separate not only L-lyxose from other sugars but also its specific anomers (α-L-lyxopyranose and β-L-lyxopyranose) and its enantiomer (D-lyxose).

One successful approach uses a chiral stationary phase, such as a Chiralpak AD-H column. This allows for the simultaneous separation of enantiomers and anomers in a single chromatographic run. The separation is based on the different interactions of the sugar isomers with the chiral environment of the column. Various detectors can be coupled with HPLC for this purpose, including refractive index (RI) detectors, Charged Aerosol Detectors (CAD), and Mass Spectrometry (MS).

| Technique | Column Type | Mobile Phase (Example) | Detection Method | Application | Source |

| HPLC | Chiralpak AD-H | Acetonitrile/Water | Refractive Index (RI) | Separation of D/L enantiomers and α/β anomers of lyxose. |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, though it requires chemical derivatization of the sugar to make it volatile enough for gas-phase analysis.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. The analytical techniques described above, particularly HPLC coupled with high-resolution mass spectrometry (HRMS), are central to metabolomics.

In a metabolomics study, researchers aim to identify and quantify hundreds to thousands of metabolites in a biological sample. The presence and concentration of sugars like α-L-lyxopyranose can be indicative of a particular metabolic state or pathway activity. For example, identifying L-lyxose or its phosphorylated derivatives in a cell extract could provide clues about specific enzymatic activities, such as those involving L-xylulose kinase. The high-resolution separation provided by HPLC and the precise mass detection of MS allow for the confident identification of α-L-lyxopyranose even within a highly complex mixture of other cellular components.

Potential in Prebiotic Chemistry and Origin of Life Studies

The question of how the building blocks of life, such as nucleic acids and sugars, first formed on early Earth is a major area of scientific inquiry. nih.govnih.gov The "RNA world" hypothesis posits that life may have begun with RNA, which can both store genetic information and catalyze chemical reactions. nih.govnih.gov Since RNA contains the pentose (B10789219) sugar ribose, the prebiotic synthesis of pentoses is of great interest. nih.govacs.org

The formose reaction, first discovered by Aleksandr Butlerov, is a plausible prebiotic pathway for the formation of sugars from formaldehyde (B43269), a simple molecule thought to be present on the prebiotic Earth. wikipedia.orgchemmethod.com When formaldehyde is heated in the presence of a basic catalyst (like calcium hydroxide), it polymerizes to form a complex mixture of carbohydrates, including pentoses (like arabinose, ribose, xylose, and lyxose) and hexoses. nih.govchemmethod.comresearchgate.net

Research has confirmed that L-lyxose is one of the many sugar products identified in formose reaction mixtures. researchgate.net While the reaction is notoriously non-selective, producing a wide array of sugars, its ability to generate pentoses from a simple precursor lends support to the idea that the building blocks for an RNA world could have arisen through natural geochemical processes. nih.govresearchgate.net The presence of L-lyxose in these experiments places it among the candidate sugars that could have been available on the early Earth, contributing to the chemical inventory from which life may have emerged.

Future Directions and Interdisciplinary Research Prospects

Integration of Omics Technologies for Comprehensive Analysis

A holistic understanding of the metabolic impact and regulatory networks associated with α-L-lyxopyranose requires the integration of high-throughput "omics" technologies. While specific omics studies on L-lyxose are nascent, the methodologies applied to analogous sugars provide a clear blueprint for future research.

Transcriptomics: RNA sequencing (RNA-seq) can be employed to identify genes that are differentially expressed in microorganisms or cell lines when exposed to L-lyxopyranose as a carbon source. This approach can reveal the activation of specific metabolic pathways, stress response genes, and transcriptional regulators involved in its utilization. researchgate.netnih.gov For instance, comparative transcriptome analysis in engineered Saccharomyces cerevisiae has been used to understand the molecular basis of xylose utilization, revealing key genes in the central carbon pathway and the pentose (B10789219) phosphate (B84403) pathway that are critical for efficient fermentation. researchgate.net A similar strategy could pinpoint the genetic machinery required for L-lyxopyranose metabolism.

Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics can track the conversion of L-lyxopyranose into downstream products and identify metabolic bottlenecks. creative-proteomics.commdpi.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for quantifying intracellular and extracellular metabolites. creative-proteomics.comacs.org This can elucidate the metabolic flux through pathways such as the pentose phosphate pathway or glycolysis and reveal intersections with other metabolic networks, like amino acid metabolism. nih.govmdpi.com

Proteomics: This technology identifies and quantifies the full complement of proteins, providing a direct look at the enzymatic players involved in L-lyxopyranose metabolism. By comparing the proteome of cells grown with and without L-lyxopyranose, researchers can identify key enzymes—such as isomerases, kinases, and dehydrogenases—that are upregulated for its processing. frontiersin.org

Integrated Multi-Omics Analysis: The true power lies in combining these datasets. For example, integrating transcriptomics and metabolomics can link the upregulation of specific genes with the accumulation or depletion of certain metabolites, providing strong evidence for pathway function. mdpi.comnih.gov This integrated approach has successfully revealed key metabolic markers and pathways in various biological systems and would be invaluable for constructing a comprehensive model of L-lyxopyranose metabolism. frontiersin.orgnih.gov

Rational Design of α-L-Lyxopyranose-Based Therapeutics

The unique structure of α-L-lyxopyranose makes it an intriguing scaffold for the rational design of therapeutic agents. The principles of structure-activity relationship (SAR) and computational modeling can guide the development of novel derivatives with targeted biological activities.

A primary area of interest is the development of enzyme inhibitors. For example, L-xylulose, a ketose isomer of L-lyxose, has been identified as an inhibitor of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. researchgate.netnih.gov This suggests that L-lyxopyranose and its derivatives could also be explored for similar inhibitory potential against carbohydrate-processing enzymes.

The process of rational drug design would involve:

Target Identification: Identifying enzymes for which L-lyxopyranose might serve as a substrate or inhibitor, such as glycosidases, kinases, or isomerases.

Computational Docking: Using in silico models to predict the binding affinity and orientation of L-lyxopyranose and its virtual derivatives within the active site of a target protein. researchgate.net This can help prioritize compounds for synthesis.

Synthesis of Analogues: Creating a library of L-lyxopyranose derivatives with modifications at various positions. Studies on related sugar-based therapeutics have shown that even small changes, such as the modification of a hydroxyl group, can significantly impact biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically testing the synthesized analogues in biological assays to determine how chemical structure correlates with potency and selectivity. nih.govmdpi.com For example, SAR studies of penta-O-galloyl-D-glucopyranose revealed that the galloyl groups at specific positions on the glucose core were essential for its insulin (B600854) mimetic activity. nih.gov A similar approach could uncover the key structural features of L-lyxopyranose required for a desired therapeutic effect.

This rational, iterative cycle of design, synthesis, and testing could lead to the development of potent and selective α-L-lyxopyranose-based drug candidates.

Exploration of Novel Biosynthetic Pathways and Enzymes

The discovery and engineering of biosynthetic pathways are crucial for the efficient production of α-L-lyxopyranose. Research has identified several existing enzymatic routes and points toward the potential for discovering novel enzymes in diverse organisms.

Wild-type Escherichia coli cannot typically utilize L-lyxose. nih.gov However, mutant strains have been developed that can metabolize it by co-opting the native L-rhamnose pathway. nih.govamanote.com In this pathway, L-lyxose is converted to L-xylulose by L-rhamnose isomerase. nih.gov A mutated rhamnulose kinase then phosphorylates L-xylulose, allowing it to enter a metabolic route for utilization. nih.gov

Another established pathway produces L-lyxose from ribitol (B610474). This multi-step enzymatic process involves the oxidation of ribitol to L-ribulose, followed by epimerization to L-xylulose, and finally isomerization to L-lyxose. researchgate.netscholar9.com Key enzymes in this process have been identified and characterized, providing a foundation for cell-free or whole-cell biocatalytic systems. researchgate.net

Future research should focus on exploring untapped biological diversity for novel enzymes with improved characteristics. Hyperthermophilic archaea, for instance, are a source of highly stable enzymes that can function under extreme temperatures and pH conditions. nih.govnih.gov A D-lyxose isomerase from the archaeon Thermofilum sp. has been characterized as the most thermoactive and thermostable in its class, highlighting the potential of these organisms. nih.gov Prospecting archaeal genomes and metagenomic libraries could uncover novel isomerases, epimerases, or dehydrogenases capable of producing L-lyxopyranose with high efficiency and specificity. nih.gov

Table 1: Key Enzymes in L-Lyxose Related Biosynthetic Pathways

| Enzyme | EC Number | Source Organism (Example) | Reaction | Reference |

|---|---|---|---|---|

| L-Rhamnose Isomerase | 5.3.1.14 | Pseudomonas sp. LL172 | L-Xylulose ↔ L-Lyxose | researchgate.net |

| Escherichia coli | L-Lyxose → L-Xylulose | nih.gov | ||

| D-Tagatose 3-Epimerase | 5.1.3.31 | Recombinant E. coli JM105 | L-Ribulose ↔ L-Xylulose | researchgate.net |

| NAD-dependent Xylitol (B92547) Dehydrogenase | 1.1.1.9 | Alcaligenes 701B | Xylitol → L-Xylulose | bohrium.com |

| Ribitol Dehydrogenase | 1.1.1.56 | Acetobacter aceti IFO 3281 | Ribitol → L-Ribulose | researchgate.net |

| Rhamnulose Kinase (mutant) | 2.7.1.5 | Escherichia coli (mutant) | L-Xylulose → L-Xylulose-1-phosphate | nih.gov |

Sustainable Production Methods for α-L-Lyxopyranose

Developing cost-effective and environmentally friendly production methods is paramount for making α-L-lyxopyranose accessible for research and industrial applications. Biotechnological approaches using microbial fermentation and enzymatic bioconversion are the most promising strategies.

Whole-cell biocatalysis offers a straightforward method for production. For example, the bacterium Alcaligenes 701B has been used to convert xylitol into L-xylulose with a yield of 34% in a bioreactor. bohrium.com The resulting L-xylulose can then be enzymatically converted to L-lyxose. bohrium.com Similarly, cells of Acetobacter aceti have been used to efficiently oxidize ribitol to L-ribulose, the precursor for the next enzymatic steps toward L-lyxose. researchgate.netscholar9.com

The use of immobilized enzymes provides advantages such as enzyme reusability, process stability, and simplified product purification. A process has been described where immobilized L-rhamnose isomerase and immobilized D-tagatose 3-epimerase are used sequentially to produce L-lyxose from L-ribulose. researchgate.net Another study utilized immobilized L-rhamnose isomerase to convert L-xylulose into a mixture containing L-lyxose and L-xylose. bohrium.com

Metabolic engineering of industrial microorganisms like Saccharomyces cerevisiae or E. coli represents a powerful future direction. usda.govnih.gov By introducing heterologous genes encoding the necessary enzymes and optimizing native metabolic pathways, it may be possible to create strains that can produce L-lyxopyranose directly from inexpensive and abundant feedstocks like glucose or xylose. nih.govscience.govresearchgate.net This approach has been extensively studied for the production of ethanol (B145695) and other chemicals from xylose and could be adapted for rare sugar synthesis. nrel.govmdpi.com Key strategies would include overexpressing pathway enzymes, deleting competing pathways to reduce byproduct formation, and optimizing cofactor regeneration to ensure high yields. nih.gov

Table 2: Examples of Biotechnological Production Methods for L-Lyxose and its Precursors

| Production Method | Organism/Enzyme System | Starting Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Whole-cell Biotransformation | Acetobacter aceti IFO 3281 | Ribitol | L-Ribulose | Complete conversion of ribitol at 5-20% concentration. | researchgate.net |

| Whole-cell Biotransformation | Alcaligenes 701B | Xylitol | L-Xylulose | 34% yield of L-xylulose in a bioreactor. | bohrium.com |

| Sequential Enzyme Reaction | Immobilized L-Rhamnose Isomerase & D-Tagatose 3-Epimerase | L-Ribulose | L-Lyxose | Achieved a 60% yield of L-lyxose from L-ribulose at equilibrium. | researchgate.net |

| Enzyme Reaction | Immobilized L-Rhamnose Isomerase | L-Xylulose | L-Lyxose & L-Xylose | Final equilibrium ratio of L-xylulose:L-xylose:L-lyxose was 53:26:21. | bohrium.com |

| Metabolic Pathway in vivo | Mutant Escherichia coli | L-Lyxose | L-Xylulose-1-phosphate | Mutant rhamnulose kinase enables growth on L-lyxose. | nih.gov |